
N-(4-Isopropylphenyl)-N-phenethylethanediamide
Overview
Description
N-(4-Isopropylphenyl)-N-phenethylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethanediamide backbone with phenyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylphenyl)-N-phenethylethanediamide typically involves the reaction of aniline and benzylamine in the presence of hydrochloric acid. The hydrochloric acid acts as a catalyst to activate potassium cyanate, which serves as an electrophile in the reaction . The reaction is carried out at room temperature (25°C) using different solvent systems to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylphenyl)-N-phenethylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanediamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted ethanediamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Isopropylphenyl)-N-phenethylethanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amides and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-(4-Isopropylphenyl)-N-phenethylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Isopropylphenyl)-N’-dimethylurea: A phenylurea herbicide with similar structural features.
4-Isopropylphenyl isocyanate: An isocyanate compound used in organic synthesis.
4-Isopropylphenol: A phenolic compound with similar isopropyl substitution.
Uniqueness
N-(4-Isopropylphenyl)-N-phenethylethanediamide is unique due to its specific ethanediamide backbone and the presence of both phenyl and isopropyl substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)16-8-10-17(11-9-16)21-19(23)18(22)20-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMEJJGYMQXDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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